molecular formula C₂₆H₃₅BrO₁₇ B1139919 Acetobromolaminaribiose CAS No. 23202-66-6

Acetobromolaminaribiose

Cat. No.: B1139919
CAS No.: 23202-66-6
M. Wt: 699.45
InChI Key:
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Description

Acetobromolaminaribiose is a complex organic compound that belongs to the class of glycosyl bromides. This compound is characterized by its multiple acetyl groups and glucopyranosyl units, making it a significant molecule in the field of carbohydrate chemistry.

Scientific Research Applications

Acetobromolaminaribiose has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosides.

    Biology: Studied for its role in glycosylation processes and interactions with biological molecules.

    Industry: Used in the production of specialty chemicals and materials.

Future Directions

Given its potential for targeted drug delivery, this compound could be further studied for its applicability in the development of new therapeutics. Its use as a substrate in enzymatic assays to study glycosidases and glycosyltransferases also suggests potential applications in biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetobromolaminaribiose typically involves the acetylation of glucopyranosyl units followed by bromination. The reaction conditions often require the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. Bromination is then carried out using hydrobromic acid or other brominating agents under controlled conditions to ensure the selective formation of the desired glycosyl bromide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Acetobromolaminaribiose undergoes various chemical reactions, including:

    Substitution Reactions: The bromide group can be substituted with other nucleophiles.

    Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution: Nucleophiles such as alcohols, amines, or thiols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

    Substitution: Glycosides or other substituted derivatives.

    Hydrolysis: Deacetylated glucopyranosyl derivatives.

    Oxidation and Reduction: Various oxidized or reduced forms of the compound.

Mechanism of Action

The mechanism of action of Acetobromolaminaribiose involves its interaction with nucleophiles and other reactive species. The bromide group acts as a leaving group, facilitating substitution reactions. The acetyl groups protect the hydroxyl groups during reactions and can be selectively removed to expose reactive sites.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl bromide
  • 2,4,6-Tri-O-acetyl-a-D-glucopyranosyl bromide
  • 4-Nitrophenyl 2,4,6-Tri-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-a-D-glucopyranoside

Uniqueness

Acetobromolaminaribiose is unique due to its specific arrangement of acetyl groups and glucopyranosyl units, which confer distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable in specialized synthetic applications and research studies.

Properties

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-4-yl]oxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35BrO17/c1-10(28)35-8-17-19(37-12(3)30)21(23(25(27)42-17)40-15(6)33)44-26-24(41-16(7)34)22(39-14(5)32)20(38-13(4)31)18(43-26)9-36-11(2)29/h17-26H,8-9H2,1-7H3/t17-,18-,19-,20-,21+,22+,23-,24-,25+,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVWJMGXJXJBCO-VRECAULFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)Br)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@@H]([C@@H]2OC(=O)C)Br)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35BrO17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301118455
Record name α-D-Glucopyranosyl bromide, 3-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-, 2,4,6-triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301118455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

699.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23202-66-6
Record name α-D-Glucopyranosyl bromide, 3-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-, 2,4,6-triacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23202-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-D-Glucopyranosyl bromide, 3-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-, 2,4,6-triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301118455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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